molecular formula C18H26ClN3O5S B4948309 2-Chloro-N-[3-(morpholin-4-YL)propyl]-5-(morpholine-4-sulfonyl)benzamide

2-Chloro-N-[3-(morpholin-4-YL)propyl]-5-(morpholine-4-sulfonyl)benzamide

Cat. No.: B4948309
M. Wt: 431.9 g/mol
InChI Key: SBQVAYRIUPAOQE-UHFFFAOYSA-N
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Description

2-Chloro-N-[3-(morpholin-4-YL)propyl]-5-(morpholine-4-sulfonyl)benzamide is a complex organic compound that features a benzamide core substituted with morpholine and sulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[3-(morpholin-4-YL)propyl]-5-(morpholine-4-sulfonyl)benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The introduction of the chloro group and the morpholine moieties can be achieved through nucleophilic substitution reactions. The sulfonyl group is usually introduced via sulfonation reactions using reagents like chlorosulfonic acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[3-(morpholin-4-YL)propyl]-5-(morpholine-4-sulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The morpholine groups can be oxidized to form N-oxides.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of the corresponding hydrogen-substituted benzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2-Chloro-N-[3-(morpholin-4-YL)propyl]-5-(morpholine-4-sulfonyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a ligand in biochemical assays.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-N-[3-(morpholin-4-YL)propyl]-5-(morpholine-4-sulfonyl)benzamide involves its interaction with specific molecular targets. The morpholine groups can interact with biological receptors, while the sulfonyl group can enhance the compound’s solubility and stability. The exact pathways and targets would depend on the specific application being investigated.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-N-[3-(morpholin-4-YL)propyl]-5-(morpholine-4-sulfonyl)benzamide is unique due to its combination of a benzamide core with morpholine and sulfonyl groups. This combination provides a balance of hydrophilic and hydrophobic properties, making it versatile for various applications.

Properties

IUPAC Name

2-chloro-N-(3-morpholin-4-ylpropyl)-5-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26ClN3O5S/c19-17-3-2-15(28(24,25)22-8-12-27-13-9-22)14-16(17)18(23)20-4-1-5-21-6-10-26-11-7-21/h2-3,14H,1,4-13H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBQVAYRIUPAOQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCNC(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCOCC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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